5-(Aminomethyl)-3-methoxybenzene-1,2-diol
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Overview
Description
5-(Aminomethyl)-3-methoxybenzene-1,2-diol is an organic compound with a complex structure that includes an aminomethyl group, a methoxy group, and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-methoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzene-1,2-diol with formaldehyde and ammonia under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the aminomethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of eco-friendly reagents and adherence to green chemistry principles are also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(Aminomethyl)-3-methoxybenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
5-(Aminomethyl)-3-methoxybenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-methoxybenzene-1,2-diol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxy and hydroxyl groups can also participate in various biochemical reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar aminomethyl functionality but different aromatic structure.
5-Hydroxymethylfurfural: Shares the hydroxymethyl group but differs in the overall structure and reactivity.
Uniqueness: 5-(Aminomethyl)-3-methoxybenzene-1,2-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(aminomethyl)-3-methoxybenzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,10-11H,4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXGPLOPHTVIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695261 |
Source
|
Record name | 5-(Aminomethyl)-3-methoxybenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79294-82-9 |
Source
|
Record name | 5-(Aminomethyl)-3-methoxybenzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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